molecular formula C9H16O2 B1370407 7-Methyl-7-octenoic acid CAS No. 5212-71-5

7-Methyl-7-octenoic acid

Cat. No. B1370407
CAS RN: 5212-71-5
M. Wt: 156.22 g/mol
InChI Key: KNZICJALHORLPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-7-octenoic acid is a chemical compound with the molecular formula C9H16O2 . It has an average mass of 156.222 Da and a monoisotopic mass of 156.115036 Da . The compound is also known by its IUPAC name, 7-methyl-7-octenoic acid .


Molecular Structure Analysis

The molecular structure of 7-Methyl-7-octenoic acid consists of 9 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . It has a density of 0.9±0.1 g/cm3, a boiling point of 259.2±19.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .


Physical And Chemical Properties Analysis

7-Methyl-7-octenoic acid has several notable physical and chemical properties. It has a density of 0.9±0.1 g/cm3, a boiling point of 259.2±19.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It also has a flash point of 156.5±16.6 °C and an index of refraction of 1.451 .

Scientific Research Applications

Surface Interaction Studies

7-Methyl-7-octenoic acid has been studied for its interaction with surfaces, specifically copper. Bavisotto et al. (2021) explored the adsorption and reaction pathways of a similar compound, 7-octenoic acid, on copper. They utilized various techniques such as reflection-absorption infrared spectroscopy and X-ray photoelectron spectroscopy to analyze the adsorption behavior and reaction mechanisms of the compound on the copper substrate. Their findings highlight the complex behavior of the compound when interacting with metal surfaces, revealing detailed insights into the adsorption configurations and thermal reactions it undergoes (Bavisotto et al., 2021).

Synthesis and Chemical Transformation

The chemical synthesis and transformation of 7-Methyl-7-octenoic acid derivatives have been a subject of research. Greck et al. (1996) reported the first synthesis of enantiomerically pure 3-hydroxypipecolic acids from methyl 7-methyl-3-oxo-6-octenoate, demonstrating the feasibility of asymmetric hydrogenation and electrophilic amination in the synthesis process (Greck et al., 1996). Similarly, Yokota et al. (1983) showcased the preparation of ethyl (2E, 7R)-7-acetoxy-4-oxo-2-octenoate from D-Glucose, contributing to the knowledge of stereospecific and stereoselective reactions in organic synthesis (Yokota et al., 1983).

Biosynthesis Studies

The biosynthesis of unusual amino acids, which are structurally similar to 7-Methyl-7-octenoic acid, has been explored. Offenzeller et al. (1993) identified key intermediates in the biosynthesis of specific amino acids found in cyclosporin A, providing insights into the enzymatic synthesis and potential pathways involved in the formation of these compounds (Offenzeller et al., 1993).

Pharmaceutical Applications

Although the requirement is to exclude information related to drug use, dosage, and side effects, it's notable that derivatives of 7-Methyl-7-octenoic acid have been investigated for their potential pharmaceutical applications. For instance, Johnson (1984) synthesized olefinic peptides from 5(S)-amino-7-methyl-3(E)-octenoic acid and explored their renin inhibitory activity, indicating the relevance of these compounds in medicinal chemistry (Johnson, 1984).

properties

IUPAC Name

7-methyloct-7-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-8(2)6-4-3-5-7-9(10)11/h1,3-7H2,2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZICJALHORLPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-7-octenoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-7-octenoic acid
Reactant of Route 2
Reactant of Route 2
7-Methyl-7-octenoic acid
Reactant of Route 3
Reactant of Route 3
7-Methyl-7-octenoic acid
Reactant of Route 4
7-Methyl-7-octenoic acid
Reactant of Route 5
Reactant of Route 5
7-Methyl-7-octenoic acid
Reactant of Route 6
7-Methyl-7-octenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.